2-Fluoro-2-(oxetan-3-yl)acetic acid

Overview

Description

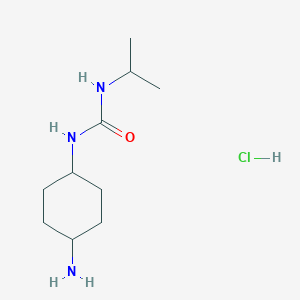

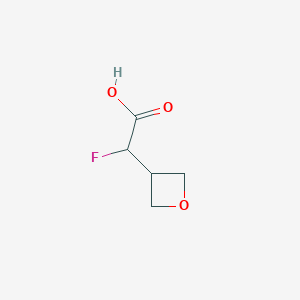

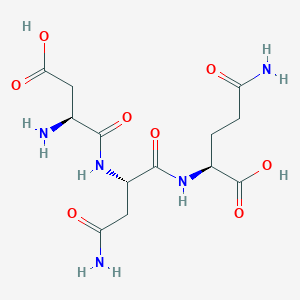

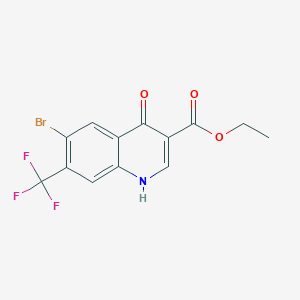

2-Fluoro-2-(oxetan-3-yl)acetic acid (CAS# 1779934-83-6) is a research chemical . It has a molecular weight of 134.11 and a molecular formula of C5H7FO3 .

Synthesis Analysis

The synthesis of oxetane derivatives, including 2-Fluoro-2-(oxetan-3-yl)acetic acid, has been a topic of interest in recent years . Various methods have been developed, including intramolecular cyclization through C-O and C-C bond formation, [2+2] and formal [2+2] cycloadditions, and the synthesis of oxetane derivatives from oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of 2-Fluoro-2-(oxetan-3-yl)acetic acid includes an oxetane ring, a fluorine atom, and a carboxylic acid group . The IUPAC name is 2-fluoro-2-(oxetan-3-yl)acetic acid .Chemical Reactions Analysis

Oxetanes, including 2-Fluoro-2-(oxetan-3-yl)acetic acid, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Examples of oxetane derivatives in ring-opening and ring-expansion reactions have been described .Physical And Chemical Properties Analysis

2-Fluoro-2-(oxetan-3-yl)acetic acid has a molecular weight of 134.11 and a molecular formula of C5H7FO3 . It has a complexity of 121, a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . Its topological polar surface area is 46.5Ų .Scientific Research Applications

Material Science

In material science, this compound serves as a precursor for the synthesis of polymers and resins . The oxetane ring can undergo polymerization reactions, leading to materials with desirable mechanical properties. These materials may find applications in coatings, adhesives, and as components of composite materials due to their durability and stability.

Chemical Synthesis

2-Fluoro-2-(oxetan-3-yl)acetic acid: plays a critical role in organic synthesis, particularly in the formation of oxetane rings through epoxide opening reactions . These reactions are valuable for constructing complex molecular architectures, which are often found in natural products and active pharmaceutical ingredients.

Biochemistry

In biochemistry, the compound is used to study enzyme-substrate interactions and reaction mechanisms . The fluorine atom can act as a probe due to its sensitivity in NMR spectroscopy, allowing researchers to gain insights into the molecular environment during biochemical transformations.

Agriculture

While direct applications in agriculture are not well-documented, the chemical synthesis techniques involving oxetane rings, such as those derived from 2-Fluoro-2-(oxetan-3-yl)acetic acid , could be applied to the development of novel agrochemicals . These compounds could potentially lead to new pesticides or herbicides with improved efficacy and reduced environmental impact.

Environmental Science

The compound’s potential applications in environmental science are related to its role in the synthesis of environmentally benign materials and chemicals . Researchers are exploring the use of oxetane-containing compounds to develop sustainable solutions that minimize pollution and are biodegradable.

Safety and Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Mechanism of Action

Oxetanes are known to be used in drug discovery and development due to their unique physicochemical properties . They can influence the conformation, lipophilicity, and solubility of drug molecules, potentially leading to improved pharmacokinetic properties .

Fluorine atoms are often incorporated into drug molecules to modulate their properties, such as metabolic stability, lipophilicity, and bioavailability . Therefore, the presence of a fluorine atom in “2-Fluoro-2-(oxetan-3-yl)acetic acid” could have similar effects.

properties

IUPAC Name |

2-fluoro-2-(oxetan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPSJNYCERYWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]propylamine hydrochloride](/img/structure/B1448942.png)

![6'-amino-4'-ethyl-5'-(4-hydroxyphenyl)-N-methyl-[3,3'-bipyridine]-6-carboxamide](/img/structure/B1448948.png)

![1-Benzyl-4-hydroxy-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1448950.png)

![5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B1448956.png)

![1-[6-(2-Methoxyphenyl)pyridin-3-yl]-ethanone](/img/structure/B1448961.png)